molecular formula C23H18ClN3O2 B2644977 N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428358-62-6

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2644977
CAS No.: 1428358-62-6
M. Wt: 403.87
InChI Key: FWUPXWAFBSPFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from quinoxaline derivatives. The general synthetic route involves:

  • Formation of Quinoxaline Derivative : The initial step often includes the condensation of appropriate phenolic compounds with 1,2-diamines to form quinoxaline structures.
  • Acetamide Formation : The quinoxaline intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Chlorobenzyl Substitution : Finally, the chlorobenzyl group is introduced via nucleophilic substitution reactions.

Anticancer Properties

Research has shown that quinoxaline derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)Reference
Quinoxaline DerivativeHCT-1161.9
Quinoxaline DerivativeMCF-72.3
DoxorubicinHCT-1163.23

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against various pathogens, including bacteria and fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells. Additionally, their ability to induce apoptosis in cancer cells has been a focal point of many studies.

Case Studies

Recent studies have explored the pharmacological potential of quinoxaline derivatives:

  • Antiviral Activity : A study reported that a derivative showed significant inhibition of HIV replication with an EC50 value of 0.15 µg/mL, highlighting its potential as an antiviral agent .
  • Inhibition of Enzymes : Another study evaluated several quinoxaline derivatives for their inhibitory effects on various enzymes involved in cancer progression, demonstrating IC50 values ranging from 3.50 to 56.40 µM against target enzymes .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUPXWAFBSPFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.